molecular formula C10H10N2S2 B13714254 Methyl (4-cyanophenyl)methylcarbamodithioate

Methyl (4-cyanophenyl)methylcarbamodithioate

Cat. No.: B13714254
M. Wt: 222.3 g/mol
InChI Key: TVHLOWRJKSPLHT-UHFFFAOYSA-N
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Description

Methyl (4-cyanophenyl)methylcarbamodithioate is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33. It is primarily used in proteomics research and is known for its unique structure, which includes a cyanophenyl group and a carbamodithioate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-cyanophenyl)methylcarbamodithioate typically involves the reaction of 4-cyanobenzyl chloride with potassium thiocarbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyanophenyl)methylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-cyanophenyl)methylcarbamodithioate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Methyl (4-cyanophenyl)methylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-nitrophenyl)methylcarbamodithioate
  • Methyl (4-methoxyphenyl)methylcarbamodithioate
  • Methyl (4-chlorophenyl)methylcarbamodithioate

Uniqueness

Methyl (4-cyanophenyl)methylcarbamodithioate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

methyl N-(4-cyanophenyl)-N-methylcarbamodithioate

InChI

InChI=1S/C10H10N2S2/c1-12(10(13)14-2)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3

InChI Key

TVHLOWRJKSPLHT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C#N)C(=S)SC

Origin of Product

United States

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